molecular formula C13H20O3 B14569635 Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate CAS No. 61771-76-4

Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate

Cat. No.: B14569635
CAS No.: 61771-76-4
M. Wt: 224.30 g/mol
InChI Key: SKCUOERRKMBLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate is a cyclohexane derivative featuring a ketone group at position 2, an ethyl ester at position 1, and a but-3-en-1-yl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and functional group transformations. Its synthesis typically involves alkylation of ethyl 2-oxocyclohexane-1-carboxylate with but-3-en-1-yl halides under basic conditions, though specific protocols vary depending on the substituent’s regiochemistry and steric demands .

Properties

CAS No.

61771-76-4

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 1-but-3-enyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C13H20O3/c1-3-5-9-13(12(15)16-4-2)10-7-6-8-11(13)14/h3H,1,4-10H2,2H3

InChI Key

SKCUOERRKMBLSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)CCC=C

Origin of Product

United States

Preparation Methods

Synthesis via Double Mannich Reaction

Reaction Overview

The double Mannich reaction provides a robust pathway for constructing the bicyclic framework of ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate. This method, adapted from, involves sequential alkylation and cyclization steps starting from ethyl 2-oxocyclohexane-1-carboxylate.

Alkylation of Ethyl 2-Oxocyclohexane-1-Carboxylate

The synthesis begins with the alkylation of ethyl 2-oxocyclohexane-1-carboxylate (8 ) using 4-bromobut-1-ene (2 ) under strongly basic conditions. Sodium hydride (NaH) and n-butyllithium (n-BuLi) deprotonate the α-carbon of the β-keto ester, enabling nucleophilic attack on the allylic bromide. The reaction proceeds in tetrahydrofuran (THF) at 0°C, yielding ethyl 3-(but-3-enyl)-2-oxocyclohexane-1-carboxylate (9 ) in 83% yield after purification via flash chromatography.

Table 1: Alkylation Reaction Conditions

Parameter Value
Starting Material Ethyl 2-oxocyclohexane-1-carboxylate
Alkylating Agent 4-Bromobut-1-ene
Base NaH, n-BuLi
Solvent THF
Temperature 0°C → Room Temperature
Yield 83%
Double Mannich Cyclization

Intermediate 9 undergoes a double Mannich reaction with ethylamine and formaldehyde in ethanol under reflux. This step facilitates the formation of the bicyclo[3.3.1]nonane skeleton through iminium ion intermediates, culminating in ethyl (1R,5S)-5-(but-3-enyl)-3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate (10 ) after 24 hours. Subsequent oxidation with palladium(II) chloride in dimethylformamide (DMF) introduces the ketone functionality, affording the final product in 39% yield.

Table 2: Double Mannich Reaction Parameters

Parameter Value
Reagents Ethylamine, Formaldehyde
Solvent Ethanol
Temperature Reflux
Reaction Time 24 hours
Oxidation Catalyst PdCl₂
Final Yield 39%

Palladium-Catalyzed Molecular Cascade Approach

Reaction Design and Mechanism

An alternative route, reported in, employs a palladium-catalyzed pentamolecular queuing cascade to assemble the target compound. This method utilizes ethyl 1-(2-methylallyl)-2-[(trifluoromethyl)sulfonyl]oxy-cyclohex-2-ene-1-carboxylate (4 ) as the starting material, reacting with dimethylallene, carbon monoxide (CO), and morpholine under controlled conditions.

Key Reaction Steps
  • Triflate Activation : The vinyl triflate group in 4 undergoes oxidative addition with Pd(0), forming a π-allylpalladium complex.
  • CO Insertion : Sequential insertions of CO and dimethylallene extend the carbon chain.
  • Capping with Morpholine : Morpholine terminates the cascade, yielding this compound alongside shunt products.

Table 3: Palladium-Catalyzed Cascade Conditions

Parameter Value
Catalyst PdCl₂(PPh₃)₂
Ligand Triarylphosphines (e.g., PPh₃)
Additive Et₄NCl
Solvent Acetonitrile
Pressure CO (1 atm)
Yield (Main Product) 28%

Optimization Challenges

The choice of phosphine ligand significantly impacts yield. Bulky ligands like tri(p-tolyl)phosphine (cone angle = 145°) enhance regioselectivity, whereas smaller ligands (e.g., PBu₃) favor shunt pathways. Excess morpholine (>1.5 equiv) diverts the reaction toward amide byproducts, necessitating precise stoichiometric control.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Mannich Route : Higher overall yield (39% vs. 28%) but requires multiple steps and harsh conditions (e.g., NaH/n-BuLi).
  • Pd-Catalyzed Cascade : Fewer steps but lower yield due to competing pathways; scalable under CO atmosphere.

Practical Considerations

  • Cost : Palladium catalysts increase expense, whereas Mannich reagents are economical.
  • Purification : Silica gel chromatography is critical for both methods, with eluents ranging from petroleum ether/ethyl acetate (30:1) to hexane/ethyl acetate (4:1).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 4.21 (q, J = 7.1 Hz, ester -OCH₂CH₃), 5.80–5.60 (m, but-3-enyl CH₂=CH), and 2.50–2.30 (m, cyclohexanone protons).
  • ¹³C NMR : Distinct peaks at δ 207.8 (ketone C=O), 170.4 (ester C=O), and 118.2 (alkene CH₂=CH).

Infrared (IR) Spectroscopy

Strong absorptions at ν̃ 1704 cm⁻¹ (ester C=O) and 1635 cm⁻¹ (ketone C=O) confirm functional groups.

Chemical Reactions Analysis

Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various esters or amides.

Scientific Research Applications

Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate (C13H20O3) is a chemical compound with a molecular weight of 224.30 g/mol. It has a role in various scientific and industrial applications, leveraging its unique chemical properties.

Scientific Research Applications

  • Chemistry this compound serves as a fundamental building block in synthesizing complex organic molecules. Its structure allows for diverse chemical modifications and reactions, making it a versatile intermediate in producing pharmaceuticals, agrochemicals, and specialty chemicals.
  • Biology This compound is valuable in studying enzyme-catalyzed reactions and metabolic pathways. It can be used as a substrate or inhibitor to investigate enzyme mechanisms and understand metabolic processes. Researchers can also use it to explore the interactions between organic molecules and biological systems.
  • Industry this compound is used in the production of materials with specific properties, such as polymers and coatings. Its incorporation into polymers can modify their mechanical, thermal, and chemical properties, enabling the creation of materials tailored for specific applications. It can also be used as an additive in coatings to enhance their durability, flexibility, and resistance to degradation.

Chemical Reactions

  • Oxidation This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
  • Reduction Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
  • Substitution Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Preparation Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the cyclohexane ring: Achieved through a Diels-Alder reaction between a diene and a dienophile.
  • Introduction of the butenyl side chain: Often involves a Heck reaction, where a palladium catalyst couples an alkene with a halide.
  • Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Mechanism of Action

The mechanism of action of Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Key Observations from Comparative Analysis

Substituent Position and Reactivity :

  • The position of the but-3-en-1-yl group significantly impacts reactivity. For example, the 1-position substituent in the target compound enables direct conjugation with the ester group, whereas the 3-position isomer (CAS 85567-34-6) may exhibit distinct steric interactions in cycloaddition reactions .
  • Aryl-substituted analogs (e.g., 2-iodophenyl) demonstrate enhanced electronic diversity, enabling applications in cross-coupling chemistry .

Synthetic Yields and Conditions :

  • Alkylation with methallyl chloride (2-methylallyl) achieves 60% yield, while iodophenyl derivatives require electrophilic reagents (PIFA/TFAA) and yield 40–63% .
  • Regioselective synthesis of positional isomers (e.g., 1- vs. 3-substituted) remains challenging, often requiring tailored catalysts or protecting groups .

Physicochemical Properties: Boiling points and solubility vary with substituent bulk. For instance, the 2-methylallyl derivative distills at 89–95 °C under reduced pressure, while iodophenyl analogs are isolated as oils . Ketone position (2- vs.

Butenyl-substituted compounds are postulated to participate in intramolecular Diels-Alder reactions, a trait exploited in natural product synthesis .

Biological Activity

Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate, with the molecular formula C13H20O3 and a molecular weight of approximately 224.30 g/mol, is an organic compound featuring a cyclohexane ring and an allylic butenyl side chain. This unique structure makes it a subject of interest in various biological studies and applications.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which includes both a cyclohexane ring and an ester functional group. Its unique features contribute to its reactivity and potential utility in organic synthesis.

PropertyValue
CAS Number61771-76-4
Molecular FormulaC13H20O3
Molecular Weight224.30 g/mol
IUPAC NameThis compound
InChI KeySKCUOERRKMBLSC-UHFFFAOYSA-N

This compound exhibits biological activity through its interaction with specific molecular targets, such as enzymes or receptors. The compound can function as an inhibitor or activator, influencing various biochemical pathways. The precise mechanism of action is contingent upon the specific biological context and target involved.

Enzyme Interaction Studies

Recent studies have focused on the compound's potential as a modulator of metabolic pathways. For instance, it has been investigated for its effects on acetyl-CoA carboxylases (ACCs), which are critical in lipogenesis—a process linked to obesity and metabolic disorders. Preliminary findings suggest that this compound may inhibit ACC activity, thus presenting a possible therapeutic avenue for managing conditions like type 2 diabetes and dyslipidemia .

Study on Antimicrobial Activity

A study exploring the antimicrobial properties of various esters, including this compound, demonstrated its efficacy against certain bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as a natural antimicrobial agent .

Research on Anti-inflammatory Effects

Research has also indicated that this compound may possess anti-inflammatory properties. In vitro assays revealed that it could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .

Synthesis and Applications

This compound can be synthesized through various chemical reactions, including oxidation and reduction processes. Its versatility as a precursor for synthesizing more complex organic molecules is noteworthy, making it valuable in both research and industrial applications.

Synthesis Route:

  • Formation of Cyclohexane Ring: Achieved via Diels-Alder reaction.
  • Introduction of Butenyl Side Chain: Typically involves a Heck reaction.
  • Esterification: Finalized by esterifying the carboxylic acid with ethanol.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is commonly synthesized via palladium-catalyzed allylic alkylation. Key steps include:

  • Using ethyl 2-oxocyclohexane-1-carboxylate as the starting β-ketoester ().
  • Employing Cs₂CO₃ as a base to deprotonate the β-ketoester, enabling nucleophilic attack on allylic substrates ( ).
  • Optimizing reaction time (e.g., 24 hours) and solvent polarity to minimize side reactions ().
  • Monitoring regioselectivity using TLC and NMR spectroscopy to confirm product formation ( ).
  • Reference: .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Steps include:

  • Growing single crystals via slow evaporation in aprotic solvents (e.g., hexane/EtOAc mixtures) ( ).
  • Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL ( ).
  • Analyzing puckering parameters (Cremer-Pople coordinates) to confirm cyclohexane ring conformation ().
  • Validation using the IUCr-checkCIF tool to ensure structural integrity ().
  • Reference: .

Q. What spectroscopic techniques are most effective for characterizing this compound’s functional groups?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the α,β-unsaturated ester (δ ~5.8–6.2 ppm for olefinic protons; δ ~170–175 ppm for carbonyl carbons) ( ).
  • IR Spectroscopy : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and ester (C–O–C stretch ~1250 cm⁻¹) groups ().
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 239.1284 for C₁₃H₁₈O₃) ( ).
  • Reference: .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for derivatives of this compound?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical vs. experimental bond lengths/angles ().
  • Use molecular docking to predict binding affinities for pharmacologically active derivatives ().
  • Analyze Hirshfeld surfaces to identify non-covalent interactions (e.g., C–H···O) that explain crystallographic disorder ( ).
  • Reference: .

Q. What strategies mitigate crystallographic disorder in cyclohexene-ring derivatives during structure determination?

  • Methodological Answer :

  • Refine disordered regions using SHELXL’s PART instruction to model split positions ( ).
  • Apply rigid-bond restraint (DELU) and isotropic displacement parameter constraints (SIMU) ().
  • Validate with R₁ factor convergence (< 0.05) and low electron density residuals in difference maps ().
  • Reference: .

Q. How does the steric environment of the but-3-en-1-yl substituent influence reaction pathways in Pd-catalyzed systems?

  • Methodological Answer :

  • Conduct kinetic isotopic labeling to track allylic C–H activation ( ).
  • Use Eyring analysis to compare activation energies for sterically hindered vs. unhindered substrates.
  • Analyze X-ray structures of Pd intermediates to identify π-allyl coordination geometry ().
  • Reference: .

Q. What are the limitations of the Dowd-Beckwith reaction for synthesizing medium-sized rings from this compound?

  • Methodological Answer :

  • Radical-Polar Crossover (RPC) inefficiency : Electrophilic radical intermediates (e.g., VI in ) resist oxidation due to high reduction potentials (E₁/₂ < −2.0 V vs. SCE) ( ).
  • Mitigation : Use iodine-based radical precursors (e.g., 2-(iodomethyl)-2-phenylcyclohexan-1-one) to bypass RPC bottlenecks ( ).
  • Reference: .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.